Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 175135-71-4
VCID: VC20906506
InChI: InChI=1S/C13H12F2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)12-5-4-9(14)6-11(12)15/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C
Molecular Formula: C13H12F2N2O2
Molecular Weight: 266.24 g/mol

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

CAS No.: 175135-71-4

Cat. No.: VC20906506

Molecular Formula: C13H12F2N2O2

Molecular Weight: 266.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate - 175135-71-4

Specification

CAS No. 175135-71-4
Molecular Formula C13H12F2N2O2
Molecular Weight 266.24 g/mol
IUPAC Name ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C13H12F2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)12-5-4-9(14)6-11(12)15/h4-7H,3H2,1-2H3
Standard InChI Key WVZDFYXWWMSKSH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C

Introduction

Structural Characteristics and Identification

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate belongs to the pyrazole derivatives class, characterized by a heterocyclic structure with various functional groups. This section examines its structural elements and identifying properties.

Chemical Identity and Structure

The compound is defined by its unique combination of functional groups attached to a pyrazole ring core. The presence of the difluorophenyl group, methyl group, and ethyl ester group creates a distinctive chemical entity with specific interactions and properties.
Table 1: Chemical Identity Information

ParameterValue
CAS Number175135-71-4
Molecular FormulaC₁₃H₁₂F₂N₂O₂
Molecular Weight266.24 g/mol
IUPAC NameEthyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
Other Names1H-Pyrazole-4-carboxylic acid, 1-(2,4-difluorophenyl)-5-methyl-, ethyl ester
The structure consists of a pyrazole ring with a methyl substituent at position 5, an ethyl carboxylate group at position 4, and a 2,4-difluorophenyl group at position 1. This arrangement creates a molecule with specific electronic and steric properties that influence its chemical behavior and biological activity.

Physical Properties

Understanding the physical properties of this compound is essential for its handling, storage, and application in various research settings.
Table 2: Physical Properties

PropertyValue
AppearanceWhite powder
Boiling Point116-118°C (0.5 mm Hg)
Density1.27±0.1 g/cm³ (Predicted)
pKa-2.08±0.10 (Predicted)
SolubilitySoluble in organic solvents
Storage TemperatureRoom temperature
These physical characteristics influence the compound's behavior in different environments and experimental conditions, affecting its stability and reactivity profiles .

Chemical Reactivity and Behavior

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate exhibits diverse chemical behaviors that make it valuable in various synthetic pathways and applications.

Reaction Capabilities

The compound can participate in multiple reaction types, demonstrating its versatility in chemical transformations. These reactions are influenced by the electronic and steric effects of its constituent functional groups.
Table 3: Key Reaction Types

Reaction TypeDescriptionPotential Products
OxidationTargeting functional groups like the ethyl esterCarboxylic acid derivatives
ReductionReduction of the ester groupAlcohol derivatives
SubstitutionInvolving the pyrazole ring or phenyl substituentsVarious functionalized derivatives
HydrolysisCleavage of the ethyl esterCarboxylic acid formation
These reaction pathways enable the modification of the compound to create derivatives with altered properties and functions, expanding its utility in medicinal chemistry and materials science.

Stability Considerations

Synthesis Methods and Approaches

The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate involves several strategic approaches, building on established methods for pyrazole derivatives.

Related Synthetic Procedures

Knowledge of related synthetic procedures can inform approaches to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. For example, the synthesis of ethyl pyrazole-4-carboxylate, a related compound, provides valuable insights:
Table 4: Representative Synthesis of Related Compound

ReactantConditionsProductYield
1H-pyrazole-4-carboxylic acidThionyl chloride in ethanol at 0-20°C for 3hEthyl 1H-pyrazole-4-carboxylate80%
The synthesis involves esterification of the carboxylic acid group using thionyl chloride in ethanol, followed by purification via silica gel column chromatography .
Similarly, for compounds with a bromo substituent, such as ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, the reaction typically involves:
  • Use of tert-butyl nitrite and copper(II) bromide

  • Reaction in acetonitrile

  • Temperatures around 60-65°C

  • Yields ranging from 66-81%
    These approaches could be adapted for the target compound by incorporating the appropriate substitution patterns and functional groups.

Biological Activity and Pharmacological Properties

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate demonstrates promising biological activities that make it relevant to pharmaceutical research and development.

Kinase Inhibition Properties

One of the most notable biological activities of this compound is its potential as a kinase inhibitor, particularly against the Akt family of kinases. Research indicates significant inhibitory activity:
Table 5: Kinase Inhibition Profile

TargetIC₅₀ ValueSignificance
Akt1Approximately 61 nMStrong affinity
Other kinasesNot fully characterizedRequires further investigation
This inhibitory activity suggests potential involvement in modulating signaling pathways related to cell proliferation and survival, which could be relevant for therapeutic applications.
ActivityEvidence BasePotential Mechanisms
Anti-inflammatoryCommon in pyrazole derivativesCOX inhibition, cytokine modulation
AnalgesicObserved in similar compoundsPain pathway modulation
AntimicrobialReported for various pyrazole derivativesCell wall/membrane disruption
The specific manifestation of these properties in Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate would require empirical investigation to confirm and characterize .

Structure-Activity Relationships

The biological activity of this compound is influenced by its structural features:

  • The 2,4-difluorophenyl group may enhance lipophilicity and membrane permeability

  • The pyrazole core provides a scaffold for target binding

  • The ethyl ester group could influence bioavailability and metabolic stability

  • The methyl substituent may affect binding orientation and interaction with biological targets
    Understanding these structure-activity relationships is crucial for optimizing the compound's properties for specific biological applications .

Applications in Research and Industry

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate has diverse applications across multiple fields, leveraging its unique chemical properties and biological activities.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a valuable building block and potential pharmacophore for drug development:
Table 7: Medicinal Chemistry Applications

Application AreaPotential UtilityDevelopment Stage
Kinase Inhibitor DevelopmentTargeting Akt and related pathwaysResearch phase
Anti-inflammatory AgentsBuilding on pyrazole scaffold activityExploratory
Analgesic CompoundsBased on pyrazole class propertiesRequires further investigation
The compound's structural features make it particularly relevant for targeted drug design approaches, where specific interactions with biological targets can be optimized through systematic modifications .
ApplicationBasisResearch Status
Pesticide DevelopmentBiological activity against target organismsExploratory
Herbicide FormulationPotential interference with plant biochemical pathwaysEarly research
These applications leverage the compound's biological activity to address agricultural challenges, though specific efficacy and safety profiles would require comprehensive evaluation.

Material Science Applications

In material science, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate serves as a precursor for advanced materials with specialized properties:
Table 9: Material Science Applications

Material TypeProperty ContributionPotential Uses
Fluorescent MaterialsStructure provides fluorescence capabilitiesSensing and imaging
Conductive MaterialsElectronic properties contribute to conductivityElectronic components
The compound's structural features, particularly the aromatic systems and functional groups, contribute to these material properties, making it valuable in the development of advanced materials with specific characteristics.

Comparison with Related Compounds

Understanding Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in relation to similar compounds provides valuable context for its properties and applications.

Structural Analogues

Several structural analogues share similarities with this compound, with variations in substitution patterns and functional groups:
Table 10: Structural Analogues Comparison

CompoundStructural DifferenceNotable Properties
Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylateSingle fluorine at para positionDifferent electronic distribution
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylateBromo instead of difluorophenyl groupDifferent reactivity profile
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylateDifluoromethyl instead of difluorophenylAltered lipophilicity and binding properties
These structural variations result in different physical, chemical, and biological properties, influencing their respective applications and utilities .

Activity Comparisons

The biological activities of these related compounds provide insight into structure-activity relationships:
Table 11: Activity Profile Comparisons

CompoundRelative ActivityKey Differences
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylateBenchmark-
Other fluorinated pyrazole derivativesVariableDependent on substitution patterns
Non-fluorinated analoguesGenerally lower lipophilicityDifferent pharmacokinetic properties
These comparisons highlight the importance of specific structural features in determining biological activity and provide direction for optimization efforts in drug discovery and development .

Current Research Trends and Future Directions

Research on Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate continues to evolve, with several promising directions for future investigation.

Emerging Research Areas

Current research focuses on several key areas:

  • Detailed characterization of biological activities, particularly in enzyme inhibition

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of structure-activity relationships through systematic modifications

  • Investigation of potential applications in emerging therapeutic areas
    These research directions aim to expand understanding of the compound's properties and applications, enhancing its utility in various fields .

Future Perspectives

Future research on Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate may explore:
Table 12: Future Research Directions

Research AreaPotential FocusExpected Impact
Medicinal ChemistryOptimization for specific therapeutic targetsNew drug candidates
Synthetic MethodologyGreen chemistry approachesMore sustainable production
Combination StudiesSynergistic effects with other compoundsEnhanced efficacy profiles
Novel ApplicationsUnexplored fields like nanomedicineExpanded utility
These future directions could significantly enhance the compound's value and application scope, addressing current limitations and exploring new possibilities .

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